molecular formula C13H14BrN3O2 B7436824 (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

Numéro de catalogue B7436824
Poids moléculaire: 324.17 g/mol
Clé InChI: UORGUUWRJZHLEA-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, also known as BIBX1382, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. It was first synthesized in the early 2000s and has since been extensively researched in both in vitro and in vivo models.

Mécanisme D'action

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth. (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In animal studies, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing amyloid-beta plaque deposition and improving cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is its high specificity for EGFR, making it a valuable tool for studying the role of EGFR in various diseases. However, its potency and selectivity can also be a limitation, as it may not be effective against all EGFR mutations or in all types of cancer. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.

Orientations Futures

There are several potential future directions for research on (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol, including:
1. Combination therapy: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Targeting other receptors: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be modified to target other receptors in addition to EGFR, expanding its potential therapeutic applications.
3. Development of analogs: Analogues of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be synthesized to improve its potency, selectivity, and pharmacokinetic properties.
4. Clinical trials: (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol may be tested in clinical trials to evaluate its safety and efficacy in humans, potentially leading to its approval as a therapeutic agent.
In conclusion, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for EGFR and anti-inflammatory effects make it a valuable tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, ongoing research and development may lead to the discovery of new applications and improved versions of the molecule.

Méthodes De Synthèse

The synthesis of (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol involves several steps, including the reaction of 6-bromoquinazoline with an amino alcohol, followed by the addition of a protecting group and subsequent deprotection to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR, (3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol has been shown to reduce tumor growth and improve survival rates in animal models.

Propriétés

IUPAC Name

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-8-1-2-10-9(5-8)13(16-7-15-10)17-11-3-4-19-6-12(11)18/h1-2,5,7,11-12,18H,3-4,6H2,(H,15,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGUUWRJZHLEA-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC2=NC=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1NC2=NC=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[(6-bromoquinazolin-4-yl)amino]oxan-3-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.